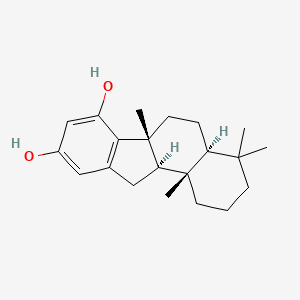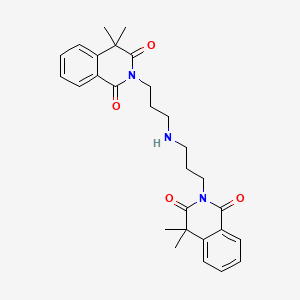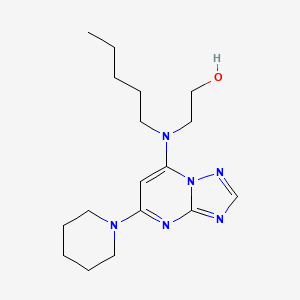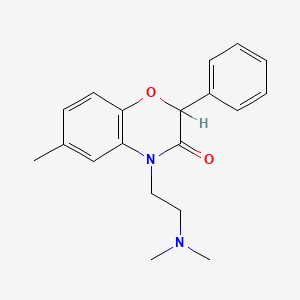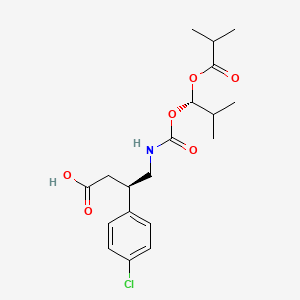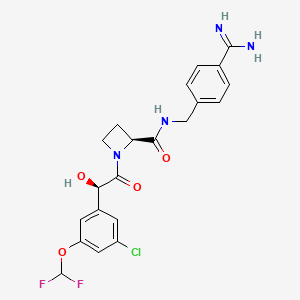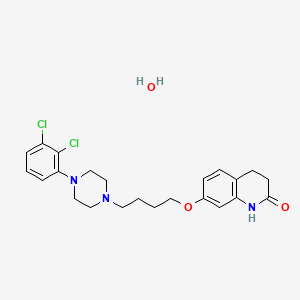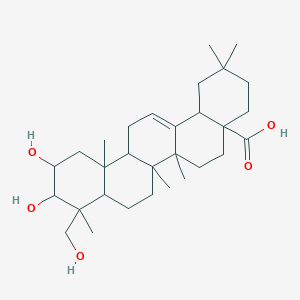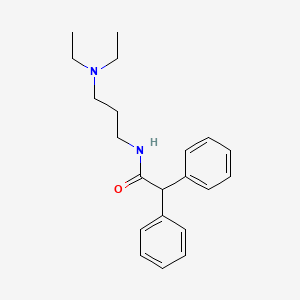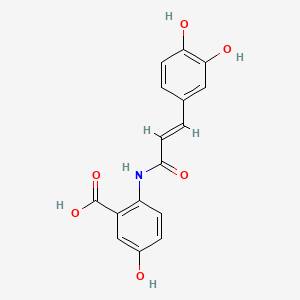
Avenanthramide C
Overview
Description
Avenanthramide C is a phenolic alkaloid compound predominantly found in oats (Avena sativa). . These compounds are unique to oats and contribute to the health benefits associated with oat consumption.
Mechanism of Action
Target of Action
Avenanthramide C (Avn C) is a phenolic alkaloid compound found mainly in oats . Its primary targets are the Phosphoinositide 3-kinase (PI3K) signaling pathway and NF-κB nuclear protein . These targets play crucial roles in cell survival, growth, metabolism, and inflammation .
Mode of Action
Avn C interacts with its targets to bring about significant changes. It has been shown to modulate the PI3K/AKT signaling pathway, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function . Furthermore, Avn C suppresses the nuclear protein translocation of NF-κB in TNF-α-stimulated cells . This interaction inhibits the expression of inflammatory cytokines, thereby reducing inflammation .
Biochemical Pathways
Avn C affects several biochemical pathways. It combines carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . The modulation of the PI3K/AKT signaling pathway is a key aspect of its action . Additionally, it has been found to suppress the Matrix Metalloproteinase-9 (MMP-9) expression and migration through the MAPK/NF-κB signaling pathway .
Result of Action
The interaction of Avn C with its targets results in a range of molecular and cellular effects. It has been reported to have antioxidant, anti-inflammatory, and anti-atherosclerotic properties . It reduces IL-6 secretion in cells, inhibits apoptosis, neuroinflammatory response, ferroptosis, and oxidative stress level . These effects contribute to its potential use in the treatment of neurodegenerative diseases .
Action Environment
The action of Avn C can be influenced by environmental factors. It is produced in oat plants as phytoalexins, in response to pathogen attack and elicitation . The production and efficacy of Avn C can be influenced by the plant’s growth conditions.
Biochemical Analysis
Biochemical Properties
Avn-C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Avn-C is a product of the stress-inducible shikimic acid and phenylpropanoid pathways in oats . It has been shown to inhibit the activation of NF-κB, a protein complex that controls the transcription of DNA and participates in the activation of genes related to inflammatory and immune responses .
Cellular Effects
Avn-C has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Avn-C has been shown to reduce the viability of MDA-MB-231 breast cancer cells through an apoptotic mechanism . It also suppresses matrix metalloproteinase-9 expression and migration through the MAPK/NF-κB signaling pathway in TNF-α-Activated HASMC Cells .
Molecular Mechanism
Avn-C exerts its effects at the molecular level through various mechanisms. It binds to α1A adrenergic receptors to stimulate adenosine monophosphate-activated kinase (AMPK) . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of Avn-C change over time in laboratory settings. It has been shown to reverse impaired long-term potentiation (LTP) in both ex vivo- and in vivo-treated AD mice hippocampus . Information on Avn-C’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of Avn-C vary with different dosages in animal models. For instance, oral administration of Avn-C (6 mg/kg per day) for 2 weeks in AD mice leads to improved recognition and spatial memory
Metabolic Pathways
Avn-C is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The exact metabolic pathways and the enzymes Avn-C interacts with are still being researched.
Transport and Distribution
The transport and distribution of Avn-C within cells and tissues are complex processes that involve various transporters or binding proteins
Subcellular Localization
The subcellular localization of Avn-C and its effects on activity or function are crucial aspects of its bioactivity. It is synthesized in the chloroplast, as a fluorescence signal originating from Avn-C was localized to the chloroplasts
Preparation Methods
Synthetic Routes and Reaction Conditions: Avenanthramide C can be synthesized through the esterification of 5-hydroxyanthranilic acid with p-coumaric acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction from oat grains. The process includes milling the oats, followed by solvent extraction using ethanol or methanol. The extract is then purified using high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Avenanthramide C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are highly reactive and can participate in further chemical reactions.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Avenanthramide C has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential use in food preservation.
Biology: Research focuses on its role in reducing inflammation and oxidative stress in biological systems.
Comparison with Similar Compounds
Avenanthramide C is compared with other similar compounds such as:
Avenanthramide A: Similar in structure but differs in the phenolic acid component, which is ferulic acid instead of p-coumaric acid.
Avenanthramide B: Contains caffeic acid as the phenolic acid component.
Other Phenolic Compounds: Such as p-coumaric acid, caffeic acid, and ferulic acid, which are also known for their antioxidant properties.
Uniqueness: this compound is unique due to its specific combination of 5-hydroxyanthranilic acid and p-coumaric acid, which imparts distinct biological activities and health benefits .
Properties
IUPAC Name |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c18-10-3-4-12(11(8-10)16(22)23)17-15(21)6-2-9-1-5-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)(H,22,23)/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUUXROOZBOOPH-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151507 | |
| Record name | Avenanthramide C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116764-15-9 | |
| Record name | Avenanthramide C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116764159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avenanthramide C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116764-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVENANTHRAMIDE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FRF61BOYU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)

